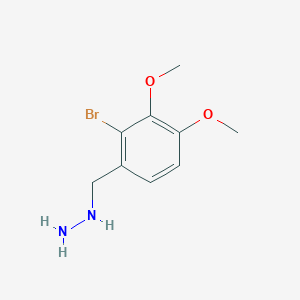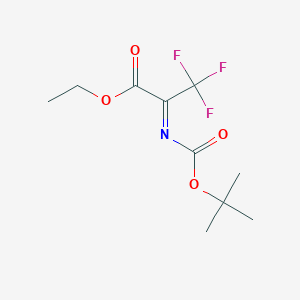
(2-Bromo-3,4-dimethoxybenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3,4-dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H13BrN2O2 It is characterized by the presence of a bromine atom, two methoxy groups, and a hydrazine moiety attached to a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the electrophilic bromination of 3,4-dimethoxytoluene using bromine in a non-polar solvent, followed by a free radical bromination reaction to introduce the bromine atom at the benzylic position . The resulting intermediate, 2-bromo-3,4-dimethoxybenzyl bromide, is then reacted with hydrazine to form (2-Bromo-3,4-dimethoxybenzyl)hydrazine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-3,4-dimethoxybenzyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrazones: Formed by condensation with aldehydes or ketones.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2-Bromo-3,4-dimethoxybenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3,4-dimethoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
(2-Bromo-4,5-dimethoxybenzyl)hydrazine: Similar structure but different substitution pattern on the benzene ring.
(2-Bromo-3,4-dimethoxybenzyl)amine: Lacks the hydrazine moiety, leading to different chemical properties.
Uniqueness: (2-Bromo-3,4-dimethoxybenzyl)hydrazine is unique due to the presence of both the bromine atom and the hydrazine moiety, which confer distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
(2-bromo-3,4-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-7-4-3-6(5-12-11)8(10)9(7)14-2/h3-4,12H,5,11H2,1-2H3 |
Clave InChI |
ZJDMFGBEQTVPDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CNN)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)


![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)


![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)



![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)

